molecular formula C6H3ClF2O3S B13295678 2,3-Difluoro-6-hydroxybenzene-1-sulfonyl chloride

2,3-Difluoro-6-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B13295678
M. Wt: 228.60 g/mol
InChI Key: PDGLPMPRMGEQPQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-6-hydroxybenzene-1-sulfonyl chloride typically involves the reaction of difluorophenyllithium with sulfuryl chloride . This method ensures the introduction of the sulfonyl chloride group onto the aromatic ring. The reaction conditions are generally mild, making it a convenient method for laboratory-scale synthesis.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory methods.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-6-hydroxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

Scientific Research Applications

2,3-Difluoro-6-hydroxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-6-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of both fluorine atoms and a hydroxyl group on the benzene ring, along with the sulfonyl chloride group. This combination of functional groups provides distinct reactivity and versatility in various chemical reactions and applications .

Properties

Molecular Formula

C6H3ClF2O3S

Molecular Weight

228.60 g/mol

IUPAC Name

2,3-difluoro-6-hydroxybenzenesulfonyl chloride

InChI

InChI=1S/C6H3ClF2O3S/c7-13(11,12)6-4(10)2-1-3(8)5(6)9/h1-2,10H

InChI Key

PDGLPMPRMGEQPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)S(=O)(=O)Cl)F)F

Origin of Product

United States

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